molecular formula C11H15N5O3 B14441076 Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester CAS No. 74025-90-4

Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester

Cat. No.: B14441076
CAS No.: 74025-90-4
M. Wt: 265.27 g/mol
InChI Key: XIMLRGLPHNCFEM-NTEUORMPSA-N
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Description

Methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate is a complex organic compound with a unique structure that includes a pyrimidine ring and a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the dihydropyridine moiety. Common reagents used in these reactions include amines, carbamates, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures.

    Dihydropyridine Derivatives: Compounds with similar dihydropyridine moieties.

Uniqueness

Methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

74025-90-4

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate

InChI

InChI=1S/C11H15N5O3/c1-19-11(17)14-9-7-8(13-10(12)16(9)18)15-5-3-2-4-6-15/h2-3,7,18H,4-6H2,1H3,(H2,12,13)/b14-9+

InChI Key

XIMLRGLPHNCFEM-NTEUORMPSA-N

Isomeric SMILES

COC(=O)/N=C/1\C=C(N=C(N1O)N)N2CCC=CC2

Canonical SMILES

COC(=O)N=C1C=C(N=C(N1O)N)N2CCC=CC2

Origin of Product

United States

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